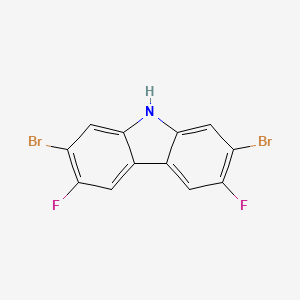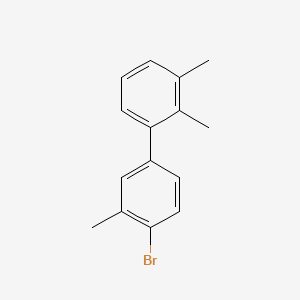![molecular formula C6H4BrClN4 B14017215 5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine](/img/structure/B14017215.png)
5-Bromo-4-chloro-7-methylimidazo[4,3-f][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is a heterocyclic compound that belongs to the imidazo[1,2,4]triazine family This compound is characterized by its unique structure, which includes a fused bicyclic system with bromine, chlorine, and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-5-methylimidazole with bromine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce oxidized imidazo[1,2,4]triazine derivatives.
科学的研究の応用
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antituberculosis agent and other antimicrobial properties.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and targets.
作用機序
The mechanism of action of 5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins essential for the survival of pathogens. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Uniqueness
5-BROMO-4-CHLORO-7-METHYLIMIDAZO[5,1-F][1,2,4]TRIAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C6H4BrClN4 |
|---|---|
分子量 |
247.48 g/mol |
IUPAC名 |
5-bromo-4-chloro-7-methylimidazo[5,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H4BrClN4/c1-3-11-5(7)4-6(8)9-2-10-12(3)4/h2H,1H3 |
InChIキー |
FGULUZYXBFGIFE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C2N1N=CN=C2Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


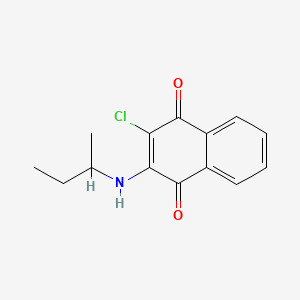

![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one](/img/structure/B14017141.png)
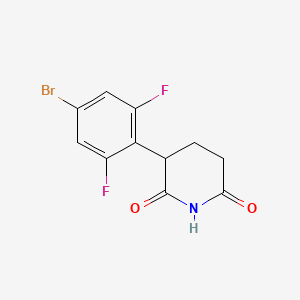

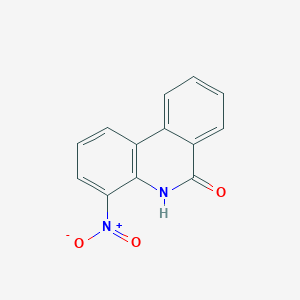
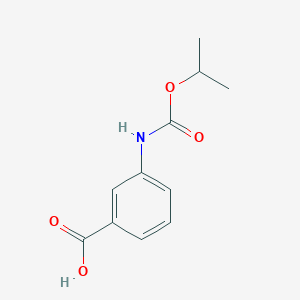
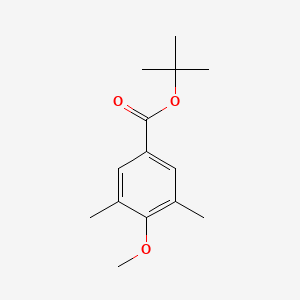
![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14017191.png)

